

Odoratone (CAS No. 16962-90-6): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Odoratone

Cat. No.: B1144338

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This technical guide provides an in-depth overview of **Odoratone** (CAS No. 16962-90-6), a naturally occurring tetranortriterpenoid isolated from various plant species, most notably the neem tree (*Azadirachta indica*). This document collates available physicochemical data, details its known biological activities, and provides comprehensive experimental protocols for the assays mentioned. Furthermore, a proposed mechanism of action is discussed in the context of related compounds, accompanied by a conceptual signaling pathway diagram.

Physicochemical Properties

Odoratone is a complex molecule with a tetracyclic triterpenoid core. Its physicochemical properties are summarized in the table below. Please note that some of these values are estimated based on computational models due to the limited availability of experimental data.

Property	Value	Source
Molecular Formula	C ₃₀ H ₄₈ O ₄	N/A
Molecular Weight	472.7 g/mol	N/A
Boiling Point (estimated)	571.20 °C @ 760.00 mm Hg	[1]
Flash Point (estimated)	177.50 °C	[1]
logP (o/w) (estimated)	6.950	[1]
Water Solubility (estimated)	0.02608 mg/L @ 25 °C	[1]
Appearance	Solid (form may vary)	N/A
Purity (typical)	>95% (for research-grade samples)	[1]

Biological Activity

Odoratone has demonstrated notable insecticidal and antifeedant properties. The primary reported activities are against the larvae of the malaria vector mosquito, *Anopheles stephensi*, and the cabbage white butterfly, *Pieris brassicae*.

Insecticidal Activity

Odoratone exhibits lethal effects on the fourth instar larvae of *Anopheles stephensi*. The reported median lethal concentration (LC50) highlights its potential as a natural insecticide.

Organism	Life Stage	LC50	Source
<i>Anopheles stephensi</i>	Fourth Instar Larvae	154 ppm	[2][3]

Antifeedant Activity

Strong antifeedant activity has been reported for **Odoratone** against the larvae of *Pieris brassicae*. This suggests that the compound can deter feeding, potentially protecting crops from this common pest. While specific quantitative data on the feeding deterrence index for

Odoratone is not readily available in the public domain, the strong activity reported warrants further investigation.

Experimental Protocols

The following are detailed methodologies for assessing the insecticidal and antifeedant activities of **Odoratone**, based on established protocols for similar natural products.

Larvicidal Bioassay against *Anopheles stephensi*

This protocol is adapted from the standard World Health Organization (WHO) guidelines for larvicide testing.^{[4][5]}

Objective: To determine the median lethal concentration (LC50) of **Odoratone** against fourth instar larvae of *Anopheles stephensi*.

Materials:

- **Odoratone** (CAS No. 16962-90-6)
- Solvent (e.g., DMSO, ethanol)
- Distilled water
- Glass beakers or disposable cups (250-500 mL)
- Pipettes
- Fourth instar larvae of *Anopheles stephensi*
- Larval food (e.g., finely ground fish food)
- Incubator or controlled environment room (25±2°C)

Procedure:

- **Stock Solution Preparation:** Prepare a stock solution of **Odoratone** (e.g., 1000 ppm) in a suitable solvent.

- **Test Solution Preparation:** Prepare a series of dilutions from the stock solution in distilled water to achieve the desired test concentrations (e.g., 50, 100, 150, 200, 250 ppm). A control group with the solvent and a negative control with only distilled water should be included.
- **Exposure:** In triplicate for each concentration and control, add 20-25 fourth instar larvae to beakers containing 200 mL of the test solution. A small amount of larval food should be added to each beaker.
- **Incubation:** Keep the beakers in an incubator or a room with controlled temperature ($25\pm 2^{\circ}\text{C}$) and a 12:12 hour light:dark photoperiod.
- **Mortality Assessment:** Record the number of dead larvae at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.
- **Data Analysis:** Calculate the percentage mortality for each concentration. Use probit analysis to determine the LC50 value.

Antifeedant Bioassay against *Pieris brassicae* (Leaf Disc No-Choice Method)

This protocol is based on common methodologies for evaluating the antifeedant properties of natural compounds.^{[6][7]}

Objective: To quantify the antifeedant activity of **Odoratone** against the larvae of *Pieris brassicae*.

Materials:

- **Odoratone** (CAS No. 16962-90-6)
- Solvent (e.g., acetone, ethanol)
- Distilled water with a non-ionic surfactant (e.g., Triton X-100)
- Fresh cabbage leaves (*Brassica oleracea*)
- Cork borer or circular punch

- Petri dishes
- Filter paper
- Third or fourth instar larvae of *Pieris brassicae* (pre-starved for 2-4 hours)
- Scanner and image analysis software

Procedure:

- **Test Solution Preparation:** Prepare different concentrations of **Odoratone** in the chosen solvent.
- **Leaf Disc Treatment:** Cut leaf discs of a uniform size (e.g., 2 cm diameter) from fresh cabbage leaves. Dip the discs in the **Odoratone** solutions for a few seconds and allow them to air dry. Control discs should be dipped in the solvent with surfactant only.
- **Bioassay Setup:** Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce one pre-starved larva into each Petri dish. Each treatment and control should be replicated multiple times (e.g., 10-20 replicates).
- **Incubation:** Maintain the Petri dishes in a controlled environment (e.g., 23±2°C, 60-70% relative humidity) for 24 hours.
- **Consumption Measurement:** After 24 hours, remove the larvae and scan the remaining leaf discs. Use image analysis software to measure the area of the leaf disc consumed.
- **Data Analysis:** Calculate the percentage of feeding inhibition using the following formula:
Feeding Inhibition (%) = $[(C - T) / C] \times 100$ Where C is the mean area consumed in the control group and T is the mean area consumed in the treatment group.

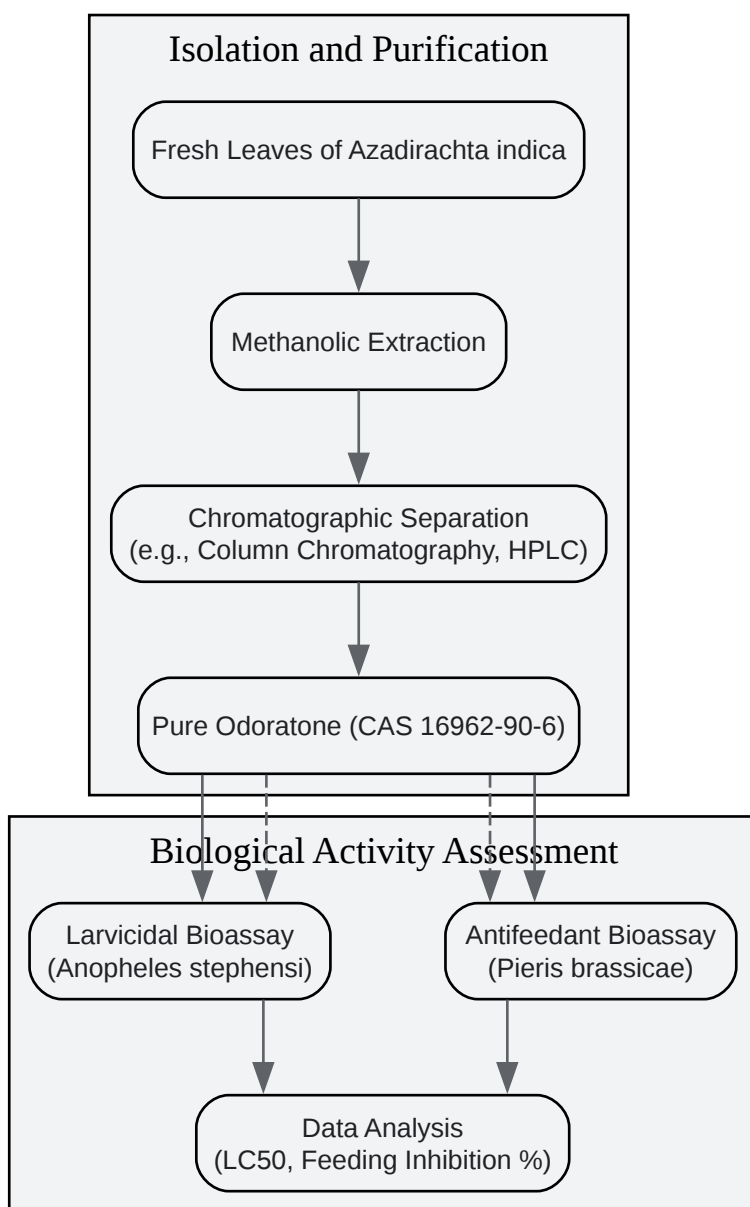
Proposed Mechanism of Action and Signaling Pathway

While the specific molecular targets of **Odoratone** are not yet elucidated, its structural similarity to other tetranortriterpenoids from *Azadirachta indica*, such as Azadirachtin, suggests a

comparable mechanism of action.[8][9] These compounds are known to act as insect growth regulators by interfering with the neuroendocrine system of insects.

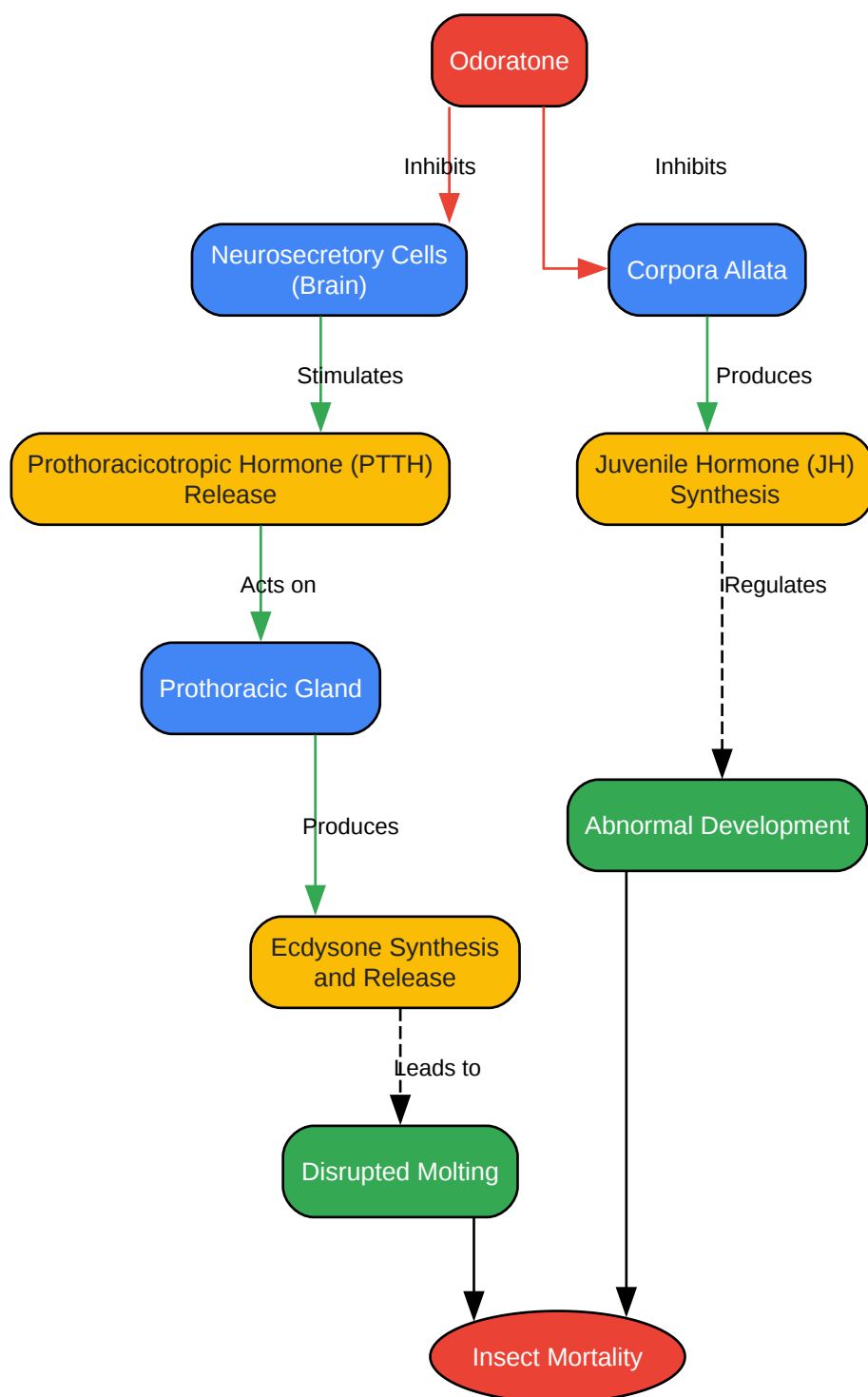
A plausible hypothesis is that **Odoratone** disrupts the normal synthesis and release of key developmental hormones, particularly ecdysone and juvenile hormone. This disruption can lead to developmental abnormalities, molting defects, and ultimately, mortality. The antifeedant effects may also be linked to the compound's interaction with chemosensory receptors in the insect's mouthparts, leading to feeding deterrence.

Below is a conceptual diagram illustrating the proposed workflow for isolating and testing **Odoratone**, as well as a hypothetical signaling pathway for its insecticidal action.



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*Experimental workflow for **Odoratone**.*



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